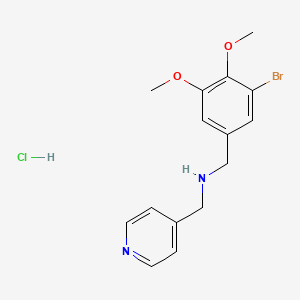

![molecular formula C16H22N2O3 B4582621 methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

methyl 2-[(1-azepanylacetyl)amino]benzoate

Vue d'ensemble

Description

"Methyl 2-[(1-azepanylacetyl)amino]benzoate" is a chemical compound that has been explored for its potential in synthesizing multifunctional heterocyclic systems. Its structural complexity allows for various chemical transformations, making it a valuable compound in organic chemistry.

Synthesis Analysis

This compound's synthesis involves multifaceted chemical procedures. For example, Pizzioli et al. (1998) describe the preparation of similar compounds from corresponding methyl analogs, which are versatile synthons for creating polysubstituted heterocyclic systems (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound involves intricate arrangements of atoms and bonds, contributing to its reactivity and potential for forming complex heterocyclic systems. For instance, the research by Lim et al. (2007) on related compounds highlights the significance of structural components in determining the chemical behavior and synthesis outcomes (Lim et al., 2007).

Chemical Reactions and Properties

The compound is notable for its ability to undergo various chemical reactions, leading to the formation of diverse heterocyclic systems. Research by Selič et al. (1997) and Toplak et al. (1999) exemplifies this, where similar compounds are used to synthesize various heterocyclic structures, showcasing the compound's versatility in chemical reactions (Selič et al., 1997); (Toplak et al., 1999).

Physical Properties Analysis

The physical properties of "methyl 2-[(1-azepanylacetyl)amino]benzoate" are crucial in its handling and application in synthesis. These properties include melting point, solubility, and stability under various conditions. The literature does not provide specific details on these properties for this exact compound, but analogous compounds studied by researchers like Casimir et al. (2002) offer insights into similar physical characteristics (Casimir et al., 2002).

Applications De Recherche Scientifique

Biosynthesis and Emission in Plants

Methyl benzoate plays a crucial role in the scent composition of snapdragon flowers, primarily synthesized and emitted from petal lobes to attract pollinators such as bumblebees. Its production is intricately linked to the activity of S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), which is regulated both developmentally and transcriptionally within the plant (Dudareva et al., 2000).

Antiproliferative Activity in Cancer Research

Research into the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides explores their potential as sigma-1 receptor agonists, which could have applications in cancer treatment. Compounds derived from methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates demonstrated significant cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, highlighting a promising avenue for the development of new anticancer agents (Youssef et al., 2020).

Chemical Synthesis and Reactivity

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives, offering a simple, racemization-free method with high yields. This reagent's development underscores its potential utility in peptide synthesis and other organic synthesis applications (Casimir et al., 2002).

Crystal Engineering and Material Science

The study of methyl 2-(carbazol-9-yl)benzoate under high pressure reveals its unique ability to transition from a Z′ = 8 structure to a Z′ = 2 structure, demonstrating the role of pressure as a tool in crystal engineering. This research sheds light on how molecular conformation can be manipulated to stabilize structures in high-pressure environments, which has implications for the design and development of new materials (Johnstone et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[[2-(azepan-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-16(20)13-8-4-5-9-14(13)17-15(19)12-18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXPONKWSBLPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-[(1-azepanylacetyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B4582539.png)

![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4582543.png)

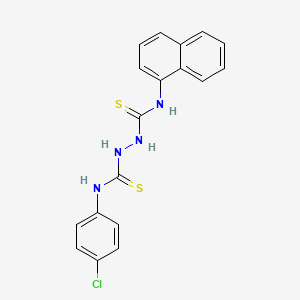

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)

![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)

![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)

![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)